n,n-Dipropyltetradecan-1-amine
Description
N,N-Dipropyltetradecan-1-amine is a tertiary amine with a 14-carbon aliphatic chain and two propyl groups bonded to the nitrogen atom. Its molecular formula is C₂₀H₄₃N, with a molecular weight of 297.56 g/mol. The compound’s structure combines a long hydrophobic tetradecyl chain with branched N,N-dipropyl substituents, conferring unique solubility and reactivity properties. Such long-chain amines are typically used in surfactants, corrosion inhibitors, or as intermediates in organic synthesis.
Properties
Molecular Formula |
C20H43N |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N,N-dipropyltetradecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-21(18-5-2)19-6-3/h4-20H2,1-3H3 |
InChI Key |
ABKXEQSGTRALBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCC)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
N,N-Dimethyl-1-propanamine (C₅H₁₃N)
- Structure : Shorter chain (3 carbons) with N,N-dimethyl substituents.
- Molecular Weight : 87.16 g/mol.
- Key Differences :
- Smaller size and lower lipophilicity compared to N,N-dipropyltetradecan-1-amine.
- Higher volatility (boiling point ~44°C) due to reduced chain length.
- Applications : Solvent, catalyst in organic reactions.
- Reference :
N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine (C₁₅H₂₅N)
- Structure : Aromatic 2,6-dimethylphenyl group with N,N-diethyl substituents.
- Molecular Weight : 219.37 g/mol.
- Key Differences :
- Aromatic ring enhances π-π stacking interactions, unlike the purely aliphatic tetradecyl chain.
- Diethyl groups reduce steric hindrance compared to dipropyl substituents.
- Applications : Likely used in pharmaceuticals or agrochemicals due to aromaticity.
- Reference :
N,N-Dimethyl-1-propyn-1-amine (C₅H₉N)
- Structure : Triple bond (propynyl group) with N,N-dimethyl substituents.
- Molecular Weight : 83.13 g/mol.
- Key Differences :
- Alkyne functionality increases reactivity (e.g., in cycloadditions).
- Short chain limits hydrophobic interactions.
- Applications : Reactive intermediate in click chemistry.
- Reference :
n-Dipropylamine (C₆H₁₅N)
- Molecular Weight : 101.19 g/mol.
- Key Differences :
- Absence of tetradecyl chain results in higher water solubility.
- Toxicological Irritant to skin/mucous membranes; used in rubber chemicals.
- Applications : Corrosion inhibitors, organic synthesis.
- Reference :
Physical and Chemical Properties
Functional Implications
Chain Length :
- The tetradecyl chain in this compound significantly increases hydrophobicity compared to shorter analogs like N,N-dimethyl-1-propanamine. This enhances its utility in micelle formation or lipid bilayer interactions .
- Longer chains reduce volatility and increase persistence in environmental matrices.
Bulky substituents may reduce basicity (pKa) relative to less hindered amines .
Toxicity and Safety :
- Based on n-dipropylamine data, this compound may exhibit similar irritant effects but with lower acute toxicity due to reduced volatility and absorption rates .
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